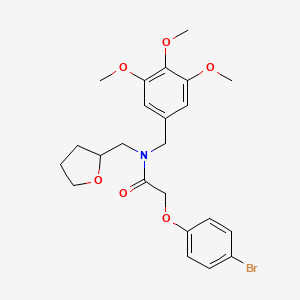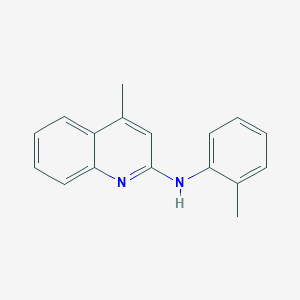
2-(Dibutylamino)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its linear formula is CH3(CH2)3NHCH2CH2SH .
- The molecular weight of this compound is approximately 133.26 g/mol .
- It is a colorless liquid with a characteristic odor.
- Now, let’s explore its preparation methods and industrial production.
2-(Dibutylamino)ethanethiol: , is an organic compound.
Preparation Methods
- Synthetic Routes :
- One common method involves the reaction of butylamine with ethylene sulfide .
- The reaction proceeds as follows:
CH3(CH2)3NH2+CH2CH2S→CH3(CH2)3NHCH2CH2SH
- Industrial Production :
- Industrial-scale production typically involves the use of butylamine and optimized reaction conditions.
Chemical Reactions Analysis
- Reactions :
- 2-(Dibutylamino)ethanethiol can undergo various reactions, including:
- Oxidation , leading to the formation of sulfoxides or sulfones.
- Substitution , where the amino group can be replaced by other functional groups.
- 2-(Dibutylamino)ethanethiol can undergo various reactions, including:
- Common Reagents and Conditions :
- Oxidation : Typically, oxidizing agents like hydrogen peroxide (H2O2) are used.
- Substitution : Reagents such as alkyl halides or acyl chlorides can be employed.
- Major Products :
- Oxidation may yield sulfoxides or sulfones, while substitution can lead to various derivatives.
Scientific Research Applications
- Photocatalytic Oxidation :
- Research has explored the photocatalytic oxidation of 2-(Butylamino)ethanethiol as a simulant for the nerve agent VX .
- Photocatalytic processes effectively degrade sulfur-containing compounds, suggesting applications in decontamination and hazardous material management .
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an area of ongoing research.
- It likely interacts with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
- Similar Compounds :
- 2-(Diethylamino)ethanethiol hydrochloride (CAS: 13242-44-9) .
- 2-(Dimethylamino)ethanethiol hydrochloride (CAS: 102-81-8) .
- Ethanethiol (CAS: 75-08-1).
- 2-(Boc-amino)ethanethiol (CAS: 458910-10-1).
Properties
CAS No. |
5842-08-0 |
|---|---|
Molecular Formula |
C10H23NS |
Molecular Weight |
189.36 g/mol |
IUPAC Name |
2-(dibutylamino)ethanethiol |
InChI |
InChI=1S/C10H23NS/c1-3-5-7-11(9-10-12)8-6-4-2/h12H,3-10H2,1-2H3 |
InChI Key |
LOJUMTFVTNJLTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-amine](/img/structure/B12122907.png)
![4-Ethyl-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122909.png)




![N-(4-bromophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12122946.png)


![2-[2-(2,5-Dimethylphenoxy)acetamido]acetic acid](/img/structure/B12122970.png)
![6-[3-(2-chlorophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12122974.png)


![4-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B12122992.png)
